REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](C2CCCC(=O)C=2)=[CH:4][CH:3]=1.C[N:20](C=O)C>>[CH:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[C:8]([NH2:20])[CH:9]=[CH:10][C:11]=2[CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C1=CC(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC=2C=C(C=CC2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.22 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |